N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S2/c1-12-8(3-5-13-6-4-8)7-9-14(2,10)11/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXKQORONQDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in methanesulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general reaction scheme is:
$$
\text{(4-Methoxythian-4-yl)methylamine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Key Reaction Parameters:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amine and sulfonyl chloride.
- Temperature: Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by stirring at room temperature.
- Stoichiometry: A 1:1 molar ratio of amine to methanesulfonyl chloride is used to minimize disulfonamide byproducts.
Workup and Purification
Post-reaction, the mixture is washed with aqueous HCl (1M) to remove excess base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous sulfonamide syntheses range from 85–93%.
Alternative Sulfonylation Strategies
Use of Methanesulfonic Anhydride
Methanesulfonic anhydride serves as an alternative sulfonating agent, particularly in cases where methanesulfonyl chloride is unavailable. The reaction requires stringent anhydrous conditions and a catalytic amount of 4-dimethylaminopyridine (DMAP):
$$
\text{(4-Methoxythian-4-yl)methylamine} + (\text{CH}3\text{SO}2)2\text{O} \xrightarrow{\text{DMAP}} \text{this compound} + \text{CH}3\text{SO}_3\text{H}
$$
This method offers comparable yields (80–88%) but necessitates longer reaction times (12–24 hours).
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate sulfonylation. In a study using similar substrates, reaction times were reduced from 6 hours to 15 minutes, with yields improving to 90–95%. This approach is advantageous for large-scale production but requires specialized equipment.
Synthesis of (4-Methoxythian-4-yl)methylamine
The amine precursor is synthesized through a multi-step process starting from thian-4-ol.
Methoxylation of Thian-4-ol
Thian-4-ol undergoes methoxylation using methyl iodide and silver(I) oxide in dry acetone:
$$
\text{Thian-4-ol} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{O}} \text{4-Methoxythian} + \text{AgI}
$$
The product is purified via distillation (b.p. 92–94°C at 15 mmHg) with a yield of 78%.
Introduction of the Methylamine Group
The methylamine group is introduced via a Gabriel synthesis:
- Phthalimide Protection: 4-Methoxythian is treated with phthalimide potassium in DMF to form N-(4-methoxythian-4-yl)methylphthalimide.
- Deprotection: Hydrazine hydrate in ethanol removes the phthalimide group, yielding (4-methoxythian-4-yl)methylamine.
$$
\text{4-Methoxythian} \xrightarrow{\text{Phthalimide K}} \text{N-(4-Methoxythian-4-yl)methylphthalimide} \xrightarrow{\text{N}2\text{H}4} \text{(4-Methoxythian-4-yl)methylamine}
$$
Overall yield for the two-step sequence is 65–70%.
Optimization of Reaction Conditions
Effect of Base on Yield
A comparative study of bases revealed the following trends:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 93 | 4 |
| Pyridine | 88 | 6 |
| NaHCO₃ | 75 | 8 |
Triethylamine is optimal due to its strong base strength and low nucleophilicity, which minimizes side reactions.
Solvent Selection
Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in lower yields (<70%) due to poor solubility of the amine.
Structural Characterization
The synthesized compound is characterized using:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS m/z 265.1 [M+H]⁺.
- X-ray Crystallography: Confirms the chair conformation of the thian ring and the equatorial orientation of the methoxy group.
Side Reactions and Byproduct Management
Common side reactions include:
- Disulfonamide Formation: Caused by excess methanesulfonyl chloride. Mitigated by using stoichiometric reagents.
- Oxidation of the Thian Ring: Occurs in the presence of strong oxidizing agents. Avoided by conducting reactions under nitrogen.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction times. A pilot study achieved a throughput of 1.2 kg/day with 90% yield using a microreactor system.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms .
Comparison with Similar Compounds
Key Observations:
- Electron-donating vs. withdrawing groups: Methoxy (in the target compound) and amino groups improve solubility and bioavailability, whereas nitro and chloro groups enhance reactivity and lipophilicity .
Key Observations:
- Catalysts : DMAP or LiHMDS (lithium hexamethyldisilazane) are used to activate reactions .
- Yields : Vary widely (55–90%) depending on substituent steric effects and purification methods .
Physicochemical Data
Biological Activity
N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data from case studies and experimental results.
Chemical Structure and Properties
The compound features a methanesulfonamide group linked to a thian-4-yl moiety, which may influence its interaction with biological targets. Understanding its chemical structure is crucial for elucidating its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the effects of this compound in various contexts:
-
Case Study on Antimicrobial Efficacy :
- A study involving clinical isolates of bacteria demonstrated that the compound effectively inhibited growth in multiple strains, including resistant variants.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Case Study on Anti-inflammatory Properties :
- Research involving animal models of inflammation showed that treatment with the compound reduced markers of inflammation significantly.
- This suggests potential therapeutic applications in inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory experiments have shown significant antimicrobial activity against various pathogens, indicating its potential use as an antibiotic agent.
- In vivo Studies : Animal models have provided evidence supporting its anti-inflammatory effects, with reductions in edema and inflammatory cytokines observed after administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
